2-{[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine
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Overview
Description
2-{[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine is a complex organic compound that features a pyrrolidine ring, a trifluoromethyl group, and a tert-butylbenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the pyrrolidine ring, which can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds. The tert-butylbenzoyl group is then introduced via Friedel-Crafts acylation using 4-tert-butylbenzoyl chloride
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
2-{[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-{[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-{[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)benzene
- 2-{[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)phenol
Uniqueness
2-{[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine is unique due to the presence of both the trifluoromethyl group and the tert-butylbenzoyl moiety, which confer specific chemical and physical properties. These features make it particularly valuable for applications requiring high stability and specific reactivity.
Properties
IUPAC Name |
(4-tert-butylphenyl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O2/c1-20(2,3)15-6-4-14(5-7-15)19(27)26-11-9-17(13-26)28-18-12-16(8-10-25-18)21(22,23)24/h4-8,10,12,17H,9,11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFHYGQNYYIXOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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